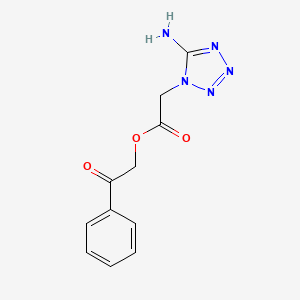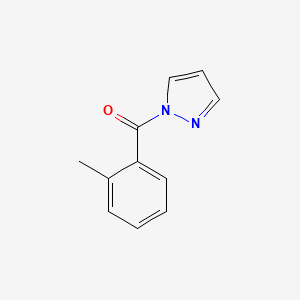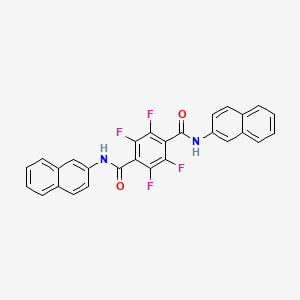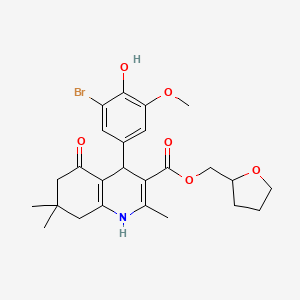
2,2,3,3-Tetrafluoropropyl 6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-TETRAFLUOROPROPYL 6-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE is a fluorinated organic compound with a complex structure that includes a tetrafluoropropyl group, a thiazole ring, and a cyclohexene carboxylate moiety
Preparation Methods
The synthesis of 2,2,3,3-TETRAFLUOROPROPYL 6-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the tetrafluoropropyl group and the thiazole ring. The cyclohexene carboxylate moiety is then introduced through a series of reactions that may include esterification, amidation, and cyclization. Industrial production methods often involve the use of specialized equipment and conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The tetrafluoropropyl group can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the cyclohexene moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2,2,3,3-TETRAFLUOROPROPYL 6-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tetrafluoropropyl group and thiazole ring are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or modulate signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2,3,3-TETRAFLUOROPROPYL 6-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLATE stands out due to its unique combination of a tetrafluoropropyl group, a thiazole ring, and a cyclohexene carboxylate moiety. Similar compounds include:
2,2,3,3-Tetrafluoropropyl 6-(1,3-benzothiazol-2-ylcarbamoyl)-3-cyclohexene-1-carboxylate: Differing by the presence of a benzothiazole ring instead of a thiazole ring.
2,2,3,3-Tetrafluoro-1-propanol: A simpler compound with a tetrafluoropropyl group and a hydroxyl group.
2,2,3,3-Tetrafluorobutanediol: Contains a tetrafluorobutyl group and two hydroxyl groups
Properties
Molecular Formula |
C14H14F4N2O3S |
|---|---|
Molecular Weight |
366.33 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H14F4N2O3S/c15-12(16)14(17,18)7-23-11(22)9-4-2-1-3-8(9)10(21)20-13-19-5-6-24-13/h1-2,5-6,8-9,12H,3-4,7H2,(H,19,20,21) |
InChI Key |
JEHHMJWQQGHDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=NC=CS2)C(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-diiodo-6-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11101566.png)
![6,7-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11101570.png)
![2,2,2-trifluoro-N'-[(9-oxoacridin-10(9H)-yl)acetyl]acetohydrazide](/img/structure/B11101593.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11101606.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11101608.png)
![[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]acetic acid](/img/structure/B11101610.png)


![N-[(11Z)-2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline](/img/structure/B11101621.png)
![N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide](/img/structure/B11101629.png)
![4-{4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 1-{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11101634.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11101649.png)
